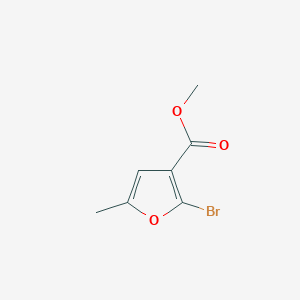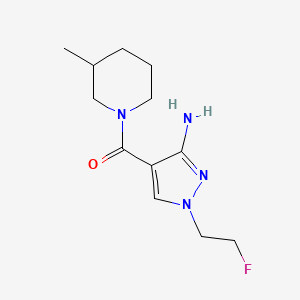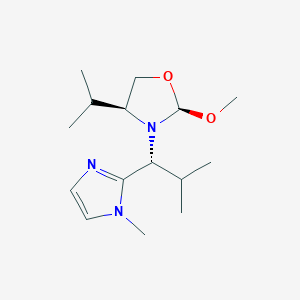
(2R,4S)-4-Isopropyl-2-methoxy-3-((R)-2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl)oxazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4S)-4-Isopropyl-2-methoxy-3-(®-2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl)oxazolidine is a complex organic compound that belongs to the oxazolidine class. Oxazolidines are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-Isopropyl-2-methoxy-3-(®-2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl)oxazolidine typically involves the reaction of an appropriate aldehyde or ketone with an amino alcohol under acidic or basic conditions. The reaction may require specific catalysts to ensure the correct stereochemistry of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired enantiomeric form.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, base catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R,4S)-4-Isopropyl-2-methoxy-3-(®-2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl)oxazolidine is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study enzyme interactions and protein-ligand binding due to its specific stereochemistry and functional groups.
Medicine
Medically, oxazolidines are explored for their potential as antimicrobial agents. The imidazole ring in this compound suggests possible applications in antifungal and antibacterial drug development.
Industry
Industrially, this compound can be used in the production of specialty chemicals and as a building block for polymers and resins.
Wirkmechanismus
The mechanism of action of (2R,4S)-4-Isopropyl-2-methoxy-3-(®-2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl)oxazolidine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity. The oxazolidine ring may interact with proteins, affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,4S)-4-Isopropyl-2-methoxy-3-(®-2-methyl-1-(1H-imidazol-2-yl)propyl)oxazolidine
- (2R,4S)-4-Isopropyl-2-methoxy-3-(®-2-methyl-1-(1-methyl-1H-imidazol-1-yl)propyl)oxazolidine
Uniqueness
The unique combination of the isopropyl group, methoxy group, and imidazole ring in (2R,4S)-4-Isopropyl-2-methoxy-3-(®-2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl)oxazolidine sets it apart from other oxazolidines. This specific arrangement of functional groups and stereochemistry may confer unique biological and chemical properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C15H27N3O2 |
|---|---|
Molekulargewicht |
281.39 g/mol |
IUPAC-Name |
(2R,4S)-2-methoxy-3-[(1R)-2-methyl-1-(1-methylimidazol-2-yl)propyl]-4-propan-2-yl-1,3-oxazolidine |
InChI |
InChI=1S/C15H27N3O2/c1-10(2)12-9-20-15(19-6)18(12)13(11(3)4)14-16-7-8-17(14)5/h7-8,10-13,15H,9H2,1-6H3/t12-,13-,15-/m1/s1 |
InChI-Schlüssel |
OXGOJMOGQXJKRM-UMVBOHGHSA-N |
Isomerische SMILES |
CC(C)[C@H]1CO[C@H](N1[C@@H](C2=NC=CN2C)C(C)C)OC |
Kanonische SMILES |
CC(C)C1COC(N1C(C2=NC=CN2C)C(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2R)-2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine](/img/structure/B11756555.png)


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11756584.png)
![7-Bromonaphtho[1,2-b]benzofuran](/img/structure/B11756598.png)
![7-bromo-8-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B11756615.png)


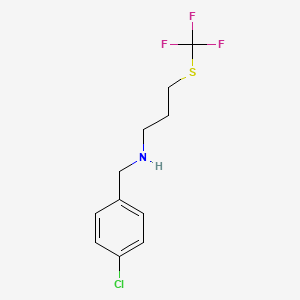
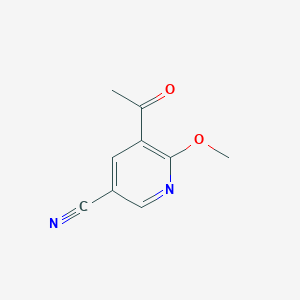
![2-(Prop-2-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11756640.png)
![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanal](/img/structure/B11756642.png)
